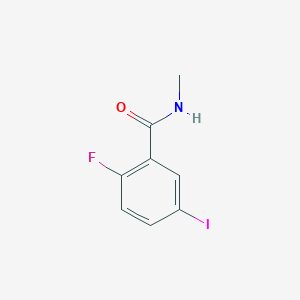

2-Fluoro-5-iodo-N-methylbenzamide

説明

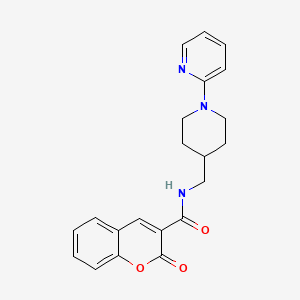

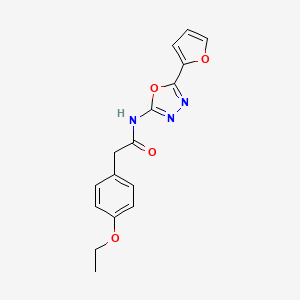

2-Fluoro-5-iodo-N-methylbenzamide is a chemical compound with the molecular formula C8H7FINO . It has an average mass of 279.050 Da and a monoisotopic mass of 278.955627 Da .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-iodo-N-methylbenzamide consists of a benzamide core with a fluorine atom at the 2-position and an iodine atom at the 5-position . The benzamide core also carries a methyl group .科学的研究の応用

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study illustrates the use of N-fluoro-2-methylbenzamides, closely related to 2-Fluoro-5-iodo-N-methylbenzamide, in the fluorination of C-H bonds mediated by iron. This method shows broad substrate scope and functional group tolerance, suggesting its utility in synthesizing fluorinated compounds, which are crucial in drug development due to fluorine's impact on the biological activity and stability of pharmaceuticals (Groendyke, AbuSalim, & Cook, 2016).

Analysis of Long‐range Through‐space Couplings

The analysis of 2‐Fluorobenzamide and its N‐methyl derivative, which is structurally similar to 2-Fluoro-5-iodo-N-methylbenzamide, demonstrates the significance of spin-spin couplings across hydrogen bonds. This study aids in understanding the electronic structure and hydrogen bonding in fluorinated benzamides, which can be pivotal for designing new compounds with desired chemical and pharmacological properties (Rae et al., 1993).

Fluorine-18-labeled Benzamide Analogues for Imaging

Research into fluorine-containing benzamide analogs, including structures related to 2-Fluoro-5-iodo-N-methylbenzamide, focuses on developing ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This application highlights the role of fluorinated benzamides in diagnostic imaging, providing insights into tumor physiology and the potential for targeted therapy (Tu et al., 2007).

Oxidative Aliphatic C-H Fluorination with Fluoride Ion

Another study underlines the catalytic fluorination of aliphatic C-H bonds using fluoride ion, showcasing the creation of carbon-fluorine bonds essential for the development of fluorinated organic compounds. Such processes are critical in synthesizing fluorinated analogs like 2-Fluoro-5-iodo-N-methylbenzamide, which find extensive use in medicinal chemistry due to the unique properties conferred by the fluorine atom (Liu et al., 2012).

特性

IUPAC Name |

2-fluoro-5-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDGUGOBUSETHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodo-N-methylbenzamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)

![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)

![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)

![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)

![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)

![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)

![1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668848.png)

![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)